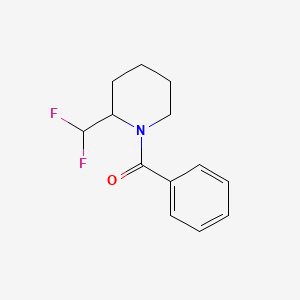

1-Benzoyl-2-(difluoromethyl)piperidine

Beschreibung

1-Benzoyl-2-(difluoromethyl)piperidine is a fluorinated piperidine derivative characterized by a benzoyl group at the 1-position and a difluoromethyl substituent at the 2-position of the piperidine ring. The piperidine scaffold is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding via the nitrogen atom. The introduction of fluorine atoms, particularly in the difluoromethyl group, enhances metabolic stability, lipophilicity, and binding interactions with biological targets, as fluorination is known to modulate electronic and steric properties . This compound’s unique structure positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated ligands.

Eigenschaften

Molekularformel |

C13H15F2NO |

|---|---|

Molekulargewicht |

239.26 g/mol |

IUPAC-Name |

[2-(difluoromethyl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C13H15F2NO/c14-12(15)11-8-4-5-9-16(11)13(17)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI-Schlüssel |

VQXNUNGCOIXWMF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)C(F)F)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acylation of Piperidine to Form N-Benzoylpiperidine

The initial step involves the acylation of piperidine with benzoyl chloride to yield N-benzoylpiperidine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions are mild, usually at room temperature, and use anhydrous solvents like dichloromethane.

- Reaction Conditions:

- Reagents: Piperidine, benzoyl chloride, triethylamine

- Solvent: Anhydrous dichloromethane

- Temperature: Room temperature

- Time: Approximately 20 hours

This step ensures selective acylation at the nitrogen atom, providing a stable intermediate for further functionalization.

Introduction of the Difluoromethyl Group at the 2-Position

The difluoromethyl group can be introduced via fluorination methods tailored for secondary amines. A common approach involves the transformation of a suitable precursor, such as a 2-hydroxymethyl or 2-halogenated piperidine derivative, into the difluoromethyl-substituted piperidine.

One advanced method is the Hiyama coupling technique, which has been successfully applied to related fluorinated piperidines. This involves:

- Formation of an organosilicon intermediate (e.g., S-methyl xanthate derivative).

- Subsequent desulfurization and fluorination using reagents like N-bromosuccinimide and Olah’s reagent (a combination of hydrogen fluoride and pyridine).

This method yields the difluoromethyl group with high regioselectivity and functional group tolerance.

Protective Group Strategies

To prevent unwanted side reactions, particularly during fluorination, the amino group of piperidine is often protected. Common protecting groups include:

- Acetylation: Using acetic anhydride and pyridine to form N-acetylated intermediates.

- Benzoylation: Using benzoyl chloride and triethylamine for N-benzoyl protection.

These protective groups stabilize the molecule during subsequent transformations and can be removed under controlled conditions after fluorination.

Purification and Characterization

The final compound is purified using standard chromatographic techniques. Its structure and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR provide detailed information on the chemical environment of hydrogen, carbon, and fluorine atoms.

- Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

- Elemental Analysis: Verifies the elemental composition consistent with the target compound.

Summary of Key Synthetic Steps in Tabular Form

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Acylation | Piperidine, benzoyl chloride, triethylamine, DCM, RT, 20 h | Formation of N-benzoylpiperidine |

| 2 | Protection (optional) | Acetic anhydride, pyridine, reflux at 140 °C, 2 h | N-acetylation to protect amino group |

| 3 | Formation of precursor | 2-Hydroxymethyl or 2-halogenated piperidine derivatives | Prepare substrate for fluorination |

| 4 | Fluorination (Hiyama method) | S-methyl xanthate intermediate, N-bromosuccinimide, Olah’s reagent | Introduction of difluoromethyl group at C-2 |

| 5 | Deprotection (if applied) | Conditions vary depending on protecting group | Removal of protecting group to yield final product |

| 6 | Purification and analysis | Chromatography, NMR (^1H, ^13C, ^19F), MS, elemental analysis | Confirm structure and purity |

Research Findings and Perspectives

- The Hiyama coupling method is a prominent fluorination technique that allows for the efficient and selective introduction of difluoromethyl groups into piperidine rings. It provides a reliable route for synthesizing fluorinated amines with high purity and yield.

- Protective group chemistry is critical for preventing side reactions during multi-step synthesis. The choice of protecting groups and their removal conditions must be carefully optimized to maintain the integrity of the fluorinated substituents.

- Spectroscopic characterization, especially ^19F NMR, is indispensable for confirming the presence and position of fluorine atoms in the molecule, ensuring the success of the fluorination step.

- The synthetic strategies developed for related trifluoromethyl and trifluoromethoxy piperidines provide valuable insights and can be adapted to the preparation of difluoromethyl analogs.

Analyse Chemischer Reaktionen

1-Benzoyl-2-(difluoromethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-2-(difluoromethyl)piperidine has a wide range of scientific research applications:

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-2-(difluoromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Binding Affinity

1-Benzoyl-2-(difluoromethyl)piperidine shares structural similarities with other benzoyl-piperidine derivatives. For example:

- Compound 15 (benzohomoadamantane-piperidine urea) and Compound 21 exhibit comparable IC50 values (low micromolar range) despite differing substituents. Molecular dynamics (MD) simulations indicate that the orientation of the piperidine and benzohomoadamantane groups critically affects binding stability. The orientation where benzohomoadamantane occupies the left-hand side (lhs) and piperidine the right-hand side (rhs) yields binding affinities of −68.0 kcal/mol (Compound 15) and −69.4 kcal/mol (Compound 21), suggesting that piperidine’s positioning and substituents synergistically influence target engagement .

- COB-3 (piperidine-linked benzoyl derivative with a small alkyl group) demonstrates a 14-fold increase in potency compared to KAB-18 (phenylpropyl-substituted analog). This highlights the advantage of compact substituents on the piperidine nitrogen for enhancing activity while minimizing off-target effects .

Substituent Effects on Potency and Selectivity

- Piperidine Nitrogen Substituents: Small alkyl groups (e.g., ethyl, isopropyl) on the piperidine nitrogen, as seen in PPB-6 and PPB-9, improve potency when paired with bulky benzoyl groups. In contrast, larger substituents (e.g., 3-phenylpropyl in IB-10) reduce potency and reintroduce non-target effects, emphasizing the need for balanced steric bulk .

- Difluoromethyl vs. Hydroxymethyl : Replacing the hydroxymethyl group in KAB-18 with difluoromethyl likely enhances metabolic stability due to fluorine’s resistance to oxidative degradation. Fluorine’s electron-withdrawing effect may also reduce the basicity of the piperidine nitrogen, improving membrane permeability .

Role of Fluorine in Pharmacokinetics

The difluoromethyl group contributes to:

- Lipophilicity: Fluorine increases logP (octanol/water partition coefficient), as demonstrated in platinum complexes where piperidine ligands raise logP by 0.68 compared to pyridine analogs . This suggests improved cellular uptake for 1-Benzoyl-2-(difluoromethyl)piperidine.

- For example, fluorinated analogs of acetylcholine receptor modulators show improved potency due to fluorine-induced conformational changes .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | Substituent (Piperidine Position) | IC50 (μM) | logP | Key Observation |

|---|---|---|---|---|

| 1-Benzoyl-2-(difluoromethyl)piperidine | Difluoromethyl (2) | N/A* | ~1.5† | Enhanced metabolic stability |

| COB-3 | Small alkyl (N-position) | 0.7 | N/A | 14-fold ↑ potency vs. KAB-18 |

| PPB-6 | Isopropyl (N), Benzylsuccinimide | 2.1 | N/A | High potency, minimal off-target |

| KAB-18 | Phenylpropyl (N) | 10.2 | N/A | Significant non-nAChR effects |

| Compound 15 | Benzohomoadamantane (lhs) | 0.8 | N/A | Binding affinity: −68.0 kcal/mol |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Benzoyl-2-(difluoromethyl)piperidine derivatives be optimized for improved yields?

- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., HATU or EDCl) and reaction conditions (e.g., solvent polarity, temperature). For example, using n-hexane/EtOAc (5:5) as an eluent improved yields to 78% for related benzoylpiperidine compounds . Reaction time and stoichiometric ratios of intermediates (e.g., benzoyl chloride and difluoromethyl-piperidine precursors) should be systematically varied. Monitoring via TLC or HPLC (e.g., retention time ~13 minutes at 254 nm) ensures purity .

Q. What spectroscopic techniques are critical for characterizing 1-Benzoyl-2-(difluoromethyl)piperidine derivatives?

- Methodological Answer : 1H/13C-NMR is essential for confirming substituent positions and stereochemistry. For instance, chemical shifts at δ 1.72–1.86 ppm (piperidine CH2) and δ 7.21–7.54 ppm (aromatic protons) are diagnostic . HRMS validates molecular weight, while elemental analysis (C, H, N) identifies discrepancies due to hygroscopic byproducts . HPLC with UV detection (e.g., 95% peak area at 254 nm) assesses purity .

Q. How do fluorine substituents influence the physicochemical properties of benzoylpiperidine derivatives?

- Methodological Answer : Fluorine’s electronegativity reduces basicity of adjacent amines (e.g., piperidine nitrogen) via inductive effects, enhancing bioavailability . Comparative studies with non-fluorinated analogs using logP measurements and pKa titrations reveal improved membrane permeability and metabolic stability .

Advanced Research Questions

Q. How can QSAR models guide the rational design of 1-Benzoyl-2-(difluoromethyl)piperidine analogs with enhanced bioactivity?

- Methodological Answer : QSAR models (e.g., using ADMET Predictor™) correlate molecular descriptors (e.g., polar surface area, logD) with pharmacokinetic properties. For phenylpiperidine derivatives, descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptor count predict blood-brain barrier penetration . Machine learning algorithms (e.g., random forests) can prioritize analogs with optimal pIC50 values .

Q. What strategies resolve discrepancies in elemental analysis data for fluorinated piperidine compounds?

- Methodological Answer : Discrepancies in C/H/N values (e.g., calculated vs. observed) may arise from residual solvents or incomplete combustion. Combustion analysis should be repeated under inert conditions (argon atmosphere). Alternative validation via high-resolution mass spectrometry (HRMS) or X-ray crystallography confirms molecular composition .

Q. How do fluorine atoms in 1-Benzoyl-2-(difluoromethyl)piperidine impact target binding via stereoelectronic effects?

- Methodological Answer : Fluorine’s stereoelectronic effects alter ligand conformation and protein interactions. Docking studies (e.g., AutoDock Vina) show that C-F bonds in the difluoromethyl group form hydrophobic contacts with enzyme pockets (e.g., kinases or proteases). Comparative MD simulations with non-fluorinated analogs quantify binding free energy differences (ΔΔG) .

Q. What experimental and computational methods validate the metabolic stability of fluorinated piperidine derivatives?

- Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) measure half-life (t1/2) and intrinsic clearance. LC-MS/MS identifies metabolites (e.g., defluorination products). In silico tools like SwissADME predict CYP450 interactions, while MetaSite models map oxidation sites .

Conflict Resolution and Data Interpretation

Q. How to address contradictions in biological activity data across structurally similar benzoylpiperidine derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Reproduce assays under standardized conditions (e.g., fixed ATP concentrations for kinase inhibition). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) .

Q. What computational tools predict off-target effects of 1-Benzoyl-2-(difluoromethyl)piperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.